Ozone-desethyl apremilast is a derivative of apremilast, a small-molecule inhibitor of phosphodiesterase 4 (PDE4). Apremilast is primarily used in the treatment of moderate to severe plaque psoriasis and psoriatic arthritis. The compound is classified as an immunosuppressant and has gained attention for its efficacy and safety profile in managing inflammatory conditions.
Apremilast was developed by Celgene Corporation and received approval from the U.S. Food and Drug Administration in 2014. It is marketed under the brand name Otezla. The compound's active substance is derived from a synthesis process that involves well-defined starting materials, ensuring its pharmaceutical quality and effectiveness .
The synthesis of ozone-desethyl apremilast follows established chemical pathways similar to those used for apremilast. The process typically involves several key steps:
Technical details indicate that both chiral purity and the selection of solvents are critical in the synthesis process, impacting the final product's efficacy .
Ozone-desethyl apremilast shares a molecular structure similar to that of apremilast, characterized by its complex organic composition. The chemical formula for apremilast is , indicating a significant molecular weight that contributes to its pharmacological properties .
The molecular weight of ozone-desethyl apremilast is approximately 440.50 g/mol. Its structure includes functional groups that facilitate its interaction with biological targets, particularly PDE4 .
The primary chemical reaction involving ozone-desethyl apremilast is its interaction with PDE4. By inhibiting this enzyme, the compound prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased levels of this important second messenger within cells.
This inhibition results in downstream effects on various signaling pathways involved in inflammation, reducing the production of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukin-23 (IL-23) while enhancing anti-inflammatory cytokines like interleukin-10 (IL-10) .
Ozone-desethyl apremilast exerts its therapeutic effects through a multi-faceted mechanism:
Clinical studies have demonstrated that treatment with apremilast leads to significant improvements in psoriasis symptoms, with response rates (PASI75) observed in 30-70% of patients within 12-16 weeks .
Ozone-desethyl apremilast appears as a white to pale-yellow powder that is practically insoluble in water but soluble in organic solvents such as acetone and methylene chloride. Its low solubility classifies it as BCS Class 4 according to the Biopharmaceutical Classification System .
The compound exhibits stability under standard storage conditions but may be sensitive to extreme temperatures or pH variations. Its melting point and other thermodynamic properties are essential for formulation development but require further detailed characterization .
Ozone-desethyl apremilast primarily serves as a therapeutic agent for treating inflammatory diseases such as:
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.: 91698-30-5
CAS No.: 387825-07-2